Orexin-B, human -

Orexin-B, human

Catalog Number: EVT-8208091
CAS Number:
Molecular Formula: C125H213F3N44O37S
Molecular Weight: 3013.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Orexin-B is synthesized in the lateral hypothalamus and is derived from the precursor protein prepro-orexin. The gene encoding this precursor is located on chromosome 17 in humans. The peptide is released into the cerebrospinal fluid and acts on various receptors throughout the central nervous system.

Classification

Orexin-B belongs to the class of neuropeptides and is classified as an orexin or hypocretin. It primarily interacts with two types of G protein-coupled receptors: orexin receptor 1 and orexin receptor 2, which mediate its physiological effects.

Synthesis Analysis

Methods

The synthesis of orexin-B can be achieved through both biological extraction from tissues and synthetic methods.

  1. Biological Extraction: Orexin-B can be isolated from hypothalamic tissue using high-performance liquid chromatography (HPLC) after tissue homogenization and centrifugation.
  2. Chemical Synthesis: The peptide can also be synthesized using solid-phase peptide synthesis (SPPS), which involves sequentially adding protected amino acids to a growing peptide chain on a solid support.

Technical Details

In SPPS, the amino acids are activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt). The final product undergoes cleavage from the resin and deprotection to yield pure orexin-B.

Molecular Structure Analysis

Structure

Orexin-B consists of 33 amino acids with a specific sequence that includes a disulfide bond between cysteine residues, which is crucial for its stability and activity.

Data

The molecular formula for orexin-B is C153H239N39O34S2, and its molecular weight is approximately 3484.8 Da. The three-dimensional structure reveals that it adopts a helical conformation, which is essential for receptor binding.

Chemical Reactions Analysis

Reactions

Orexin-B participates in several biochemical reactions:

  1. Receptor Binding: Upon release, orexin-B binds to orexin receptors on target neurons, activating intracellular signaling pathways that influence neuronal excitability and neurotransmitter release.
  2. Metabolism: Orexin-B is metabolized by peptidases such as neprilysin and angiotensin-converting enzyme, which cleave it into inactive fragments.

Technical Details

The interaction of orexin-B with its receptors involves G protein activation, leading to downstream effects such as increased intracellular calcium levels and activation of phospholipase C.

Mechanism of Action

Process

Orexin-B exerts its effects primarily through:

  1. Promotion of Wakefulness: It stimulates wake-promoting neurons in the brain, enhancing alertness and reducing sleep propensity.
  2. Appetite Regulation: Orexin-B influences feeding behavior by acting on neurons in the hypothalamus that regulate hunger signals.

Data

Studies have shown that administration of orexin-B can reverse sleepiness induced by sleep deprivation in animal models, highlighting its role in promoting arousal.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Orexin-B is typically a white to off-white powder when synthesized.
  • Solubility: It is soluble in water and common organic solvents used in biochemical applications.

Chemical Properties

  • Stability: The peptide is stable under acidic conditions but may degrade under prolonged exposure to high temperatures or alkaline pH.
  • pH Sensitivity: Optimal stability occurs at neutral pH levels.

Relevant Data

The peptide's stability can be enhanced by proper storage conditions (e.g., lyophilization) to prevent degradation.

Applications

Scientific Uses

Orexin-B has several important applications in scientific research:

  1. Sleep Research: It serves as a critical tool for studying sleep-wake disorders, particularly narcolepsy.
  2. Appetite Studies: Researchers utilize orexin-B to understand mechanisms underlying obesity and metabolic disorders due to its role in appetite regulation.
  3. Pharmacological Development: Orexin receptor antagonists are being investigated as potential treatments for insomnia and other sleep-related disorders.
Molecular Mechanisms of Orexin-B Signaling

Receptor Subtype Specificity and Binding Dynamics

Differential Affinity for Orexin Receptor Type 1 vs. Orexin Receptor Type 2: Structural Determinants

Orexin-B (a 28-amino-acid linear neuropeptide) exhibits distinct binding preferences for the two orexin receptor subtypes due to key structural features. Unlike Orexin-A (which contains two intrachain disulfide bonds and a pyroglutamyl N-terminus), Orexin-B lacks these structural elements, resulting in lower affinity for Orexin Receptor Type 1 (approximately 20- to 100-fold lower compared to Orexin-A) but near-equivalent affinity for Orexin Receptor Type 2 [1] [3] [6]. This selectivity arises from:

  • N-terminal flexibility: The absence of constrained secondary structures in Orexin-B’s N-terminus reduces compatibility with Orexin Receptor Type 1’s deep ligand-binding pocket, which favors Orexin-A’s rigid N-terminal domain.
  • C-terminal interactions: Both orexins share conserved C-terminal residues (e.g., Lys²⁸ and Arg²⁷ in human Orexin-B) that form salt bridges with Glu⁶.⁵⁹ and Asp².⁶⁰ in Orexin Receptor Type 2, enabling high-affinity binding [2] [7].
  • Receptor extracellular loops: Orexin Receptor Type 2’s extracellular loop 2 (ECL2) contains a unique Gly²⁴⁵ residue that accommodates Orexin-B’s helical C-terminus, whereas Orexin Receptor Type 1’s bulky ECL2 residues sterically hinder optimal binding [2].

Table 1: Structural Determinants of Orexin-B Binding Affinity

Structural ElementOrexin Receptor Type 1 InteractionOrexin Receptor Type 2 Interaction
N-terminal peptide domainLow affinity (Kd ~420 nM) due to lack of disulfide bondsModerate affinity (Kd ~36 nM)
C-terminal peptide domainWeak ionic interactionsStrong salt bridges with Glu⁶.⁵⁹/Asp².⁶⁰
Receptor ECL2 conformationBulky residues hinder bindingGly²⁴⁵ enables helical peptide accommodation

G Protein-Coupled Receptor Activation Pathways

Orexin-B binding induces conformational changes in Orexin Receptor Type 2 that trigger coupling to multiple Gα protein subtypes:

  • Primary Gq/11 coupling: Dominant pathway leading to phospholipase Cβ (Phospholipase Cβ) activation, observed in 85% of recombinant systems [1] [9].
  • Gi/o coupling: Mediates inhibition of adenylyl cyclase in tuberomammillary nucleus neurons and cortical astrocytes, contributing to sleep-wake modulation [4] [10].
  • Context-dependent signaling: Cellular environment influences G protein selectivity; for example, Orexin Receptor Type 2 exhibits Gs coupling in Chinese hamster ovary cells overexpressing adenylyl cyclase isoforms [7]. Molecular dynamics simulations confirm that Orexin-B stabilizes Orexin Receptor Type 2 in a conformation favoring Gq engagement via inward displacement of transmembrane helices 5 and 6 [2].

Intracellular Signaling Cascades

Phospholipase C and Calcium Flux Modulation

Orexin-B binding to Orexin Receptor Type 2 robustly activates Phospholipase Cβ through Gq/11 proteins, generating inositol trisphosphate (IP3) and diacylglycerol (Diacylglycerol). This cascade triggers:

  • IP3-mediated calcium release: IP3 binds to endoplasmic reticulum receptors, mobilizing stored calcium (Ca²⁺) within seconds. Peak intracellular Ca²⁺ concentrations reach 500–700 nM in hypothalamic neurons [1].
  • Transient receptor potential channel activation: Diacylglycerol stimulates transient receptor potential canonical 3 channels, enabling sustained Ca²⁺ influx (≥30 minutes) independent of intracellular stores [1] [9].
  • Protein kinase C isoforms: Diacylglycerol activates novel protein kinase Cδ (Protein kinase Cδ), which phosphorylates downstream effectors like extracellular signal-regulated kinases 1/2 and p38 mitogen-activated protein kinases [1] [9].

Table 2: Temporal Dynamics of Orexin-B-Induced Calcium Signaling

PhaseTimeframePrimary MechanismFunctional Outcome
Initial spike0–15 secondsIP3-dependent ER Ca²⁺ releaseNeuronal depolarization
Sustained plateau1–30 minutesTransient receptor potential canonical 3 activationTranscriptional regulation
Oscillatory phase>30 minutesStore-operated Ca²⁺ entrySynaptic plasticity modulation

Cross-Talk with Adenylyl Cyclase and Cyclic Adenosine Monophosphate Pathways

Orexin-B exhibits complex, receptor-specific modulation of cyclic adenosine monophosphate production:

  • Direct inhibition: In neurons expressing high Orexin Receptor Type 2 density (e.g., ventral tegmental area), Orexin-B activates Gi/o proteins, reducing cyclic adenosine monophosphate by 21% within 2 minutes (EC50 ~1 nM) [4] [10].
  • Protein kinase C-dependent stimulation: At higher concentrations (EC50 ~300 nM), Orexin-B activates adenylyl cyclase isoforms 1/3/8 via Protein kinase Cδ phosphorylation, increasing cyclic adenosine monophosphate 4-fold [4]. This pathway requires prior Gs priming for maximal output.
  • Cross-talk integration: Cyclic adenosine monophosphate/protein kinase A pathways converge with mitogen-activated protein kinases at Rap guanine nucleotide exchange factor 2, amplifying synaptic plasticity genes like c-Fos and brain-derived neurotrophic factor [9].

Genetic and Epigenetic Regulation of Prepro-Orexin Expression

The Prepro-Orexin gene (PPOX/HCRT, chromosome 17q21) undergoes multilayered regulation influencing Orexin-B production:

  • Transcriptional control: Upstream enhancers bind Foxa2 forkhead box protein A2 (promoting expression during fasting) and nuclear receptor subfamily 6 group A member 1 (repressing expression in sleep states) [8]. Neuronal activity-responsive element-binding protein 2 and LIM homeobox protein 9 sustain basal expression in lateral hypothalamus neurons.
  • Epigenetic modulation: Hypothalamic Prepro-Orexin expression correlates with:
  • Histone H3 lysine 27 acetylation at the promoter (enhancing accessibility)
  • DNA demethylation of CpG islands in intron 1 (reducing repressor binding) [8]
  • Pathogenic variants: A missense mutation (p.Leu16Arg) in the signal peptide disrupts Orexin-B trafficking, causing undetectable cerebrospinal fluid levels and narcolepsy [5] [8]. Single-nucleotide polymorphisms in Prepro-Orexin enhancers associate with insomnia severity in genome-wide association studies (p = 3.1 × 10⁻⁸) [8].

Table 3: Regulators of Prepro-Orexin Gene Expression

Regulator TypeRepresentative FactorsEffect on ExpressionAssociated Phenotype
Transcription factorsFoxa2 forkhead box protein A2, Ebf2 early B-cell factor 2Upregulation (+300–400%)Hyperphagia, sleep reduction
RepressorsIgfbp3 insulin-like growth factor-binding protein 3, Bhle41 basic helix-loop-helix family member e41Downregulation (−70%)Hypersomnia, obesity
Epigenetic modifiersH3K27ac, DNA demethylase TET1Context-dependent modulationAltered stress response

Properties

Product Name

Orexin-B, human

IUPAC Name

(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid

Molecular Formula

C125H213F3N44O37S

Molecular Weight

3013.4 g/mol

InChI

InChI=1S/C123H212N44O35S.C2HF3O2/c1-18-63(12)96(118(200)161-80(46-62(10)11)116(198)165-97(67(16)170)119(201)152-70(98(129)180)35-41-203-17)164-94(178)53-140-99(181)64(13)146-100(182)65(14)148-110(192)81(47-68-49-136-57-145-68)160-115(197)82(48-90(128)174)151-92(176)51-142-104(186)83(55-168)162-101(183)66(15)147-106(188)74(30-33-88(126)172)155-113(195)78(44-60(6)7)159-114(196)79(45-61(8)9)158-108(190)72(26-21-38-139-123(134)135)153-109(191)75(31-34-89(127)173)156-112(194)77(43-59(4)5)157-107(189)71(25-20-37-138-122(132)133)149-91(175)50-141-103(185)73(29-32-87(125)171)154-111(193)76(42-58(2)3)150-93(177)52-143-117(199)85-27-22-40-167(85)120(202)86-28-23-39-166(86)95(179)54-144-105(187)84(56-169)163-102(184)69(124)24-19-36-137-121(130)131;3-2(4,5)1(6)7/h49,57-67,69-86,96-97,168-170H,18-48,50-56,124H2,1-17H3,(H2,125,171)(H2,126,172)(H2,127,173)(H2,128,174)(H2,129,180)(H,136,145)(H,140,181)(H,141,185)(H,142,186)(H,143,199)(H,144,187)(H,146,182)(H,147,188)(H,148,192)(H,149,175)(H,150,177)(H,151,176)(H,152,201)(H,153,191)(H,154,193)(H,155,195)(H,156,194)(H,157,189)(H,158,190)(H,159,196)(H,160,197)(H,161,200)(H,162,183)(H,163,184)(H,164,178)(H,165,198)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139);(H,6,7)/t63-,64-,65-,66-,67+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-;/m0./s1

InChI Key

AAVBFACECHJDRS-ILFAYJBDSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.